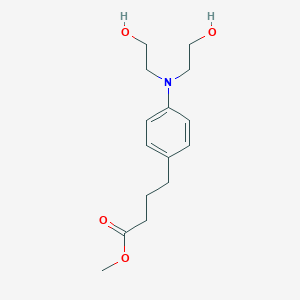
Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate is a useful research compound. Its molecular formula is C15H23NO4 and its molecular weight is 281.35 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Methyl 4-(4-(bis(2-hydroxyethyl)amino)phenyl)butyrate, a compound with the molecular formula C15H23NO4 and CAS number 130198-76-4, has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Weight : 281.35 g/mol
- Boiling Point : 457.1 °C at 760 mmHg
- Density : 1.166 g/cm³
- IUPAC Name : methyl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate
The compound's structure features a butyrate moiety linked to a bis(2-hydroxyethyl)amino group, which is significant for its interaction with biological systems.
This compound is thought to exert its biological effects through several mechanisms:
- Transport Mechanisms : The compound may interact with L-type amino acid transporters (LATs), particularly LAT1 (SLC7A5), which is known to facilitate the transport of essential amino acids across cellular membranes, including the blood-brain barrier. LAT1 is often upregulated in cancer cells, suggesting that compounds targeting this transporter could enhance drug delivery to tumors .
- Antitumor Activity : Preliminary studies indicate that derivatives of similar structures have shown promise in inhibiting tumor cell growth. The presence of the bis(2-hydroxyethyl)amino group may enhance solubility and bioavailability, making it an attractive candidate for further research in oncology .
- Neuroprotective Effects : Some studies suggest that compounds with similar structures can offer neuroprotective benefits by modulating neurotransmitter uptake or protecting against oxidative stress .
Biological Activity Data
Case Studies
- Case Study on LAT1 Inhibition :
- Neuroprotective Applications :
- Pharmacokinetic Studies :
Propiedades
IUPAC Name |
methyl 4-[4-[bis(2-hydroxyethyl)amino]phenyl]butanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-20-15(19)4-2-3-13-5-7-14(8-6-13)16(9-11-17)10-12-18/h5-8,17-18H,2-4,9-12H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCFBCMRTIRHVAE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCC1=CC=C(C=C1)N(CCO)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90576062 |
Source


|
| Record name | Methyl 4-{4-[bis(2-hydroxyethyl)amino]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.35 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130198-76-4 |
Source


|
| Record name | Methyl 4-{4-[bis(2-hydroxyethyl)amino]phenyl}butanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90576062 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














